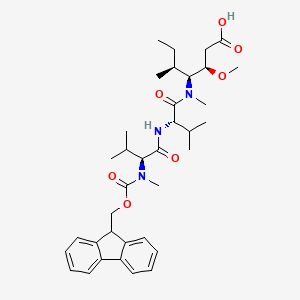

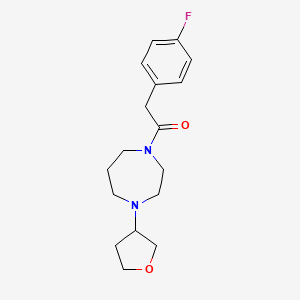

![molecular formula C9H9N3O B2828055 4-(Prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine CAS No. 2166786-77-0](/img/structure/B2828055.png)

4-(Prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been identified as strategic compounds for optical applications due to several key characteristics . They have simpler and greener synthetic methodologies and tunable photophysical properties .

Synthesis Analysis

Pyrazolo[1,5-a]pyrimidines can be synthesized from the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the fitting heterocyclic amines .Molecular Structure Analysis

The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities .Physical And Chemical Properties Analysis

These compounds have tunable photophysical properties . The dipole moment changes in these compounds were calculated to be between 10.3 and 19.0 D .科学的研究の応用

Biological Activity and Antimicrobial Properties

- Biological Activity : Compounds like pyrazolo[1,5-a]pyrazine exhibit diverse biological activities, including being used as antipyretic, analgesic drugs, and tranquilizing agents (Zaki, Sayed, & Elroby, 2016).

- Antimicrobial Properties : Pyrazolo[1,5-a]pyrimidines derived from pyrazolo[1,5-a]pyrazine structures have shown adequate inhibitory efficiency against gram-positive and gram-negative bacteria (Zaki, Sayed, & Elroby, 2016).

Synthetic Applications

- Synthesis of Derivatives : Efficient synthetic routes for derivatives like isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-dione, and pyrazolo[3,4-d]pyridazines have been developed, which are biologically active (Zaki, Sayed, & Elroby, 2016).

- Generation of Multicomponent Reactions : A library of 4H-pyrano[2,3-c]pyrazol-6-amines was synthesized using L-proline-catalyzed, multicomponent domino reactions, demonstrating the versatility of pyrazolo[1,5-a]pyrazine in synthetic chemistry (Prasanna, Perumal, & Menéndez, 2013).

Potential in Pharmaceutical Development

- Antidiabetic Activity : Novel pyrazole-based heterocycles derived from pyrazolo[1,5-a]pyrazine structures showed moderate anti-diabetic activity, indicating their potential in drug development (Vaddiraju, Ajitha, Rajnarayana, & Godela, 2022).

- COX-2 Inhibitors : Derivatives of pyrazolo[1,5-a]pyrazine, such as 4,5-diaryl-1H-pyrazole-3-ols, have been explored as potential COX-2 inhibitors, showing promise in the treatment of inflammation and pain (Patel, Bell, Majest, Henry, & Kolasa, 2004).

将来の方向性

作用機序

Target of Action

Similar compounds, such as pyrazolo[1,5-a]pyrimidines, have been identified as strategic compounds for optical applications . They have also been evaluated for their anticancer potential .

Mode of Action

It’s worth noting that compounds with similar structures have shown significant photophysical properties . These properties are influenced by electron-donating groups (EDGs) at position 7 on the fused ring, which improve both the absorption and emission behaviors .

Biochemical Pathways

Similar compounds have been used as tools for studying the dynamics of intracellular processes .

Pharmacokinetics

Theoretical admet studies of similar compounds, pyrazolopyrazine derivatives, have predicted suitable pharmacokinetic phases .

Result of Action

Similar compounds have shown significant anticancer activity .

Action Environment

It’s worth noting that the photophysical properties of similar compounds can be tuned, suggesting that environmental factors such as light could potentially influence their action .

特性

IUPAC Name |

4-prop-2-enoxypyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-2-7-13-9-8-3-4-11-12(8)6-5-10-9/h2-6H,1,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGABQDGCLCZTPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=NC=CN2C1=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(NZ)-N-[1-[6-(1,3-dihydroisoindol-2-yl)-1,3-benzodioxol-5-yl]ethylidene]hydroxylamine](/img/structure/B2827972.png)

![3-Bromo-2-methylimidazo[1,2-a]pyrazine](/img/structure/B2827974.png)

![4-chloro-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2827977.png)

![4-[1-(2-Fluoroethyl)pyrazole-3-carbonyl]piperazine-1-sulfonyl fluoride](/img/structure/B2827979.png)

![3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2827980.png)

![(4-Methyl-1,3-thiazol-5-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2827985.png)

![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2827988.png)